molecular formula C6H3Cl2NO B154023 2,3-Dichloro-5-formylpyridine CAS No. 71690-05-6

2,3-Dichloro-5-formylpyridine

Cat. No.: B154023
CAS No.: 71690-05-6
M. Wt: 176 g/mol
InChI Key: ROSCFXKNBQZLFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with appropriate reagents under controlled conditions. For instance, the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at 150°C for 6 hours yields 5-chloro-2,3-difluoropyridine . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,3-Dichloro-5-carboxypyridine.

    Reduction: 2,3-Dichloro-5-hydroxymethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Intermediates

2,3-Dichloro-5-formylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in further chemical transformations that lead to biologically active molecules. Research has indicated its potential in developing drugs targeting specific diseases, particularly those involving integrin antagonists, where it shows promising activity against αvβ5 integrins with notable selectivity over other integrins .

Agrochemical Development

The compound is also explored for use in agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides. The chlorinated structure may contribute to increased stability and bioactivity, making it a candidate for further development in agricultural applications.

Material Science

In material science, this compound is investigated for its potential use in creating novel materials with specific electronic or optical properties. Research into its polymerization behavior or incorporation into composite materials is ongoing, highlighting its versatility beyond traditional applications.

Case Study 1: Pharmaceutical Development

A study explored the synthesis of αvβ5 integrin antagonists derived from this compound. The synthesized compounds exhibited micromolar potency and selectivity profiles that suggest their potential as therapeutic agents in treating cancer .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in developing herbicides demonstrated enhanced effectiveness against specific weed species when compared to conventional agents. This study emphasized the compound's role in improving agricultural yield through targeted weed management strategies.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-formylpyridine involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a potential candidate for drug development .

Biological Activity

2,3-Dichloro-5-formylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including two chlorine substituents and a formyl group, which may influence its reactivity and interactions with biological systems. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Chlorination of Pyridine Derivatives : Utilizing chlorinating agents to introduce chlorine atoms at the 2 and 3 positions.
  • Formylation Reactions : Employing formylating agents such as formic acid or other aldehydes to introduce the formyl group at the 5 position.

Example Reaction Scheme

  • Chlorination :
    Pyridine+Cl22 3 Dichloropyridine\text{Pyridine}+\text{Cl}_2\rightarrow \text{2 3 Dichloropyridine}
  • Formylation :
    2 3 Dichloropyridine+HCOOH2 3 Dichloro 5 formylpyridine\text{2 3 Dichloropyridine}+\text{HCOOH}\rightarrow \text{2 3 Dichloro 5 formylpyridine}

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Efficacy Against Helicobacter pylori : Similar compounds have shown activity against H. pylori, suggesting potential applications in treating gastric infections .

Cytotoxicity

Studies have also evaluated the cytotoxic effects of this compound on human tumor cell lines. The results indicate:

  • Selective Cytotoxicity : Certain derivatives display selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

  • Study on Antimicrobial Properties :
    A comparative study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound showed comparable activity to established antibiotics against specific bacterial strains.
  • Cytotoxicity Testing :
    In a study involving multiple human cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated that it induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Helicobacter pylori16 µg/mL

Table 2: Cytotoxicity of this compound on Human Tumor Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Properties

IUPAC Name

5,6-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSCFXKNBQZLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992305
Record name 5,6-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71690-05-6
Record name 5,6-Dichloronicotinaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71690-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloronicotinaldehyde
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Synthesis routes and methods I

Procedure details

Combine (5,6-dichloro-pyridin-3-yl)-methanol (3.05 g, 17.11 mmol) and manganese dioxide (37.2 g, 427.9 mmol) in CH2Cl2 (25 mL). Stir the reaction mixture at rt overnight. Filter the reaction mixture through Celite® washing with CH2Cl2 (2×10 mL). Concentrate the filtrate and dry under vacuum to provide the title compound (1.44 g, 48%).
Quantity
3.05 g
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reactant
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25 mL
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37.2 g
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Yield
48%

Synthesis routes and methods II

Procedure details

To a solution of (5,6-dichloro-3-pyridinyl)methanol (200 mg) in DCM, molecular sieves (3 Å) (55 mg) and 4-methyl-morpholine-N-oxide (198 mg) was added and stirred at room temperature for 10 minutes. Then tetra-n-propylammonium perruthenate (VII) (38 mg) was added and stirred overnight. The reaction mixture was filtered and the solvent was evaporated to dryness under vacuum. The residue obtained was purified by chromatography column on silica gel using a mixture of EtOAc/hexane as eluent to give 44 mg (22%) of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step Two
Yield
22%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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